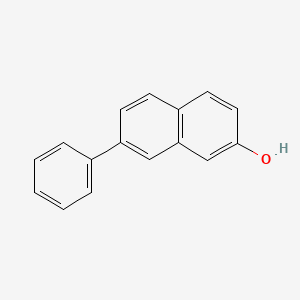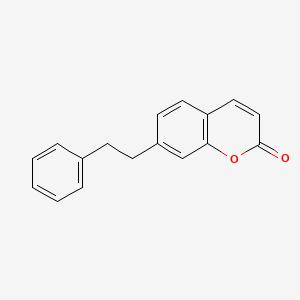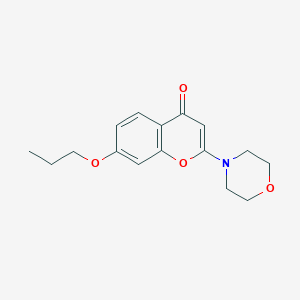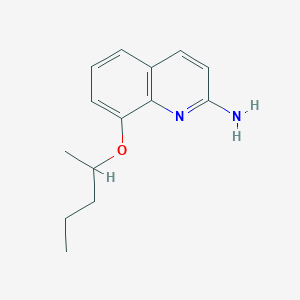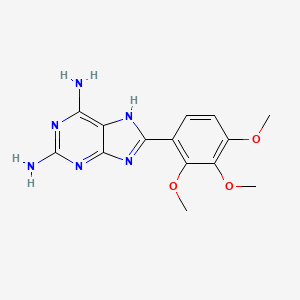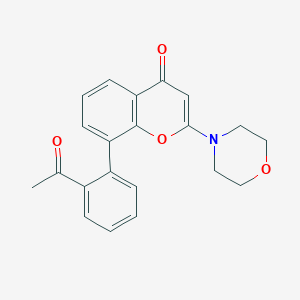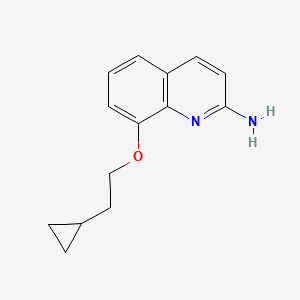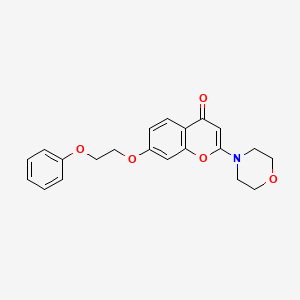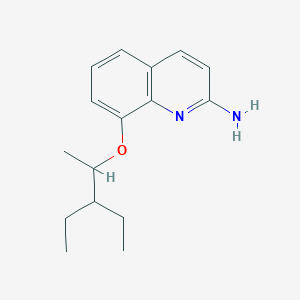![molecular formula C18H13NO3 B10845738 7-vinyl-6H-chromeno[4,3-b]quinoline-3,9-diol](/img/structure/B10845738.png)
7-vinyl-6H-chromeno[4,3-b]quinoline-3,9-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-vinyl-6H-chromeno[4,3-b]quinoline-3,9-diol: is a complex organic compound that belongs to the class of chromenoquinolinesThe structure of this compound includes a fused ring system combining chromene and quinoline moieties, which contributes to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-vinyl-6H-chromeno[4,3-b]quinoline-3,9-diol can be achieved through various methods. One common approach involves the Michael initiated ring closure (MIRC) reaction. This method is catalyst-free and utilizes in situ generated 3-(arylmethylene)chroman-2,4-diones in ethylene glycol as the solvent. The reaction conditions are eco-friendly and result in high yields of the desired product .
Another method involves the acid-catalyzed intramolecular Diels-Alder reaction of Schiff bases generated from substituted anilines and 2-allyloxybenzaldehyde. This reaction is followed by dehydrogenation to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve scaling up the aforementioned synthetic routes. The use of green solvents like ethylene glycol and catalyst-free conditions makes the process more sustainable and economical for large-scale production .
Chemical Reactions Analysis
Types of Reactions
7-vinyl-6H-chromeno[4,3-b]quinoline-3,9-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are employed under various conditions.
Major Products Formed
The major products formed from these reactions include various substituted chromenoquinolines and their derivatives, which can exhibit different biological activities .
Scientific Research Applications
7-vinyl-6H-chromeno[4,3-b]quinoline-3,9-diol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential anti-inflammatory and anticancer properties.
Medicine: Investigated for its role in drug development, particularly for its DNA-binding and nuclease activities.
Industry: Utilized in the development of fluorescent sensors and other bioactive molecules
Mechanism of Action
The mechanism of action of 7-vinyl-6H-chromeno[4,3-b]quinoline-3,9-diol involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting its function and leading to potential anticancer effects. Additionally, it can inhibit specific enzymes, contributing to its anti-inflammatory properties .
Comparison with Similar Compounds
Similar Compounds
Chromeno[2,3-b]quinolinediones: Known for their anti-inflammatory properties.
Chromeno[2,3-g]quinoline-3-carboxylates: Used as anticoccidal drugs.
6H-chromeno[4,3-b]quinolin-6-ones: Utilized as fluorescent sensors and bioactive molecules
Uniqueness
7-vinyl-6H-chromeno[4,3-b]quinoline-3,9-diol stands out due to its unique combination of chromene and quinoline rings, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C18H13NO3 |
|---|---|
Molecular Weight |
291.3 g/mol |
IUPAC Name |
7-ethenyl-6H-chromeno[4,3-b]quinoline-3,9-diol |
InChI |
InChI=1S/C18H13NO3/c1-2-12-14-7-10(20)4-6-16(14)19-18-13-5-3-11(21)8-17(13)22-9-15(12)18/h2-8,20-21H,1,9H2 |
InChI Key |
SDQIIVSWOGDEKO-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=C2COC3=C(C2=NC4=C1C=C(C=C4)O)C=CC(=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


